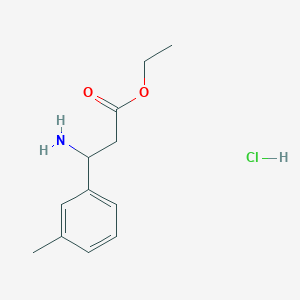

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

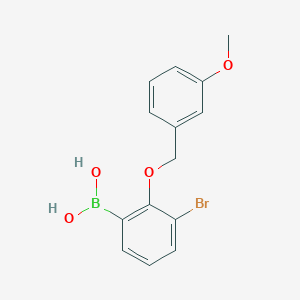

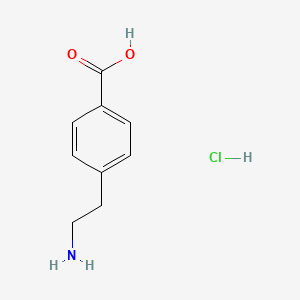

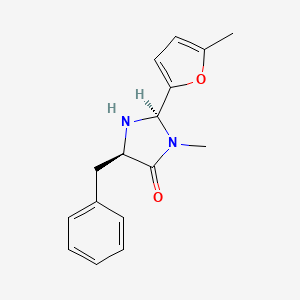

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a chemical compound with the empirical formula C12H18ClNO2 . It has a molecular weight of 243.73 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for this compound is NC(CC(OCC)=O)C1=CC©=CC=C1.Cl . This notation provides a way to represent the structure of the compound in text format. The InChI key for the compound is AFLSWTQHHLZTNF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the sources I found.科学的研究の応用

Anti-Gastric Cancer Activity

This compound has been studied for its potential in treating gastric cancer. A study has shown that it exhibits in vitro anticancer activity against human gastric cancer cell lines such as SGC-790, MKN-4, and MKN45 . The compound’s structure was characterized by IR, 1H NMR, and single crystal X-ray crystallography, and molecular docking studies were utilized to clarify its structure–activity relationship .

Intermediate in Dabigatran Etexilate Synthesis

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride serves as an important intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases . The synthesis route involves multiple steps, starting from 4-(methylamino)-3-nitrobenzoic acid and leading to the final compound through a series of reactions .

Heterocyclic Compound Synthesis

The compound is used in the synthesis of new heterocyclic compounds designed for various medicinal applications. Its synthesis involves a multiple-step process, which is crucial for creating compounds with potential therapeutic effects .

Crystallography Studies

Due to its complex structure, Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is a subject of interest in crystallography studies. These studies help in understanding the molecular and crystal structure, which is essential for drug design and development .

Molecular Docking Studies

Molecular docking studies are performed with this compound to predict its interaction with other molecules, which is vital for drug discovery and design. These studies help in predicting the efficacy and potential side effects of new drugs .

Pharmacological Research

As an intermediate in pharmacological compounds, Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride is used in research to develop new drugs with improved efficacy and reduced side effects for various diseases .

特性

IUPAC Name |

ethyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10;/h4-7,11H,3,8,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLSWTQHHLZTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC(=C1)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride | |

CAS RN |

502842-11-7 |

Source

|

| Record name | Benzenepropanoic acid, β-amino-3-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502842-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。